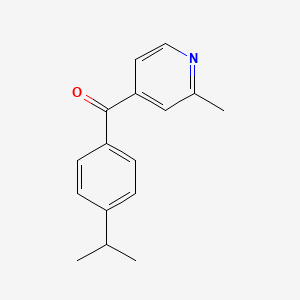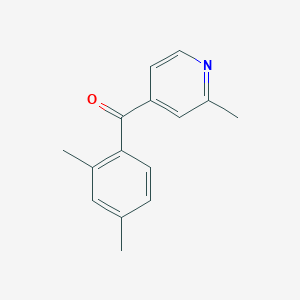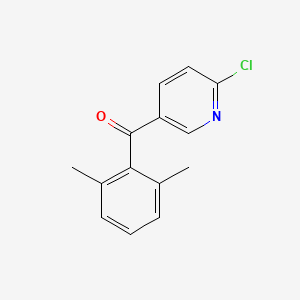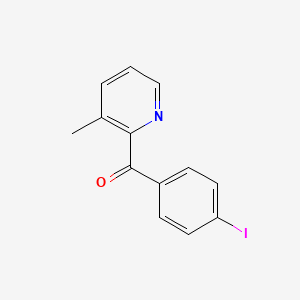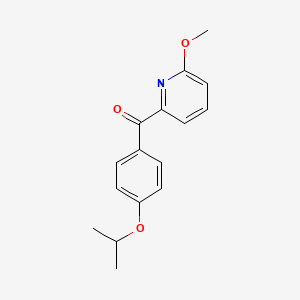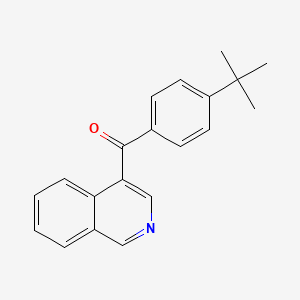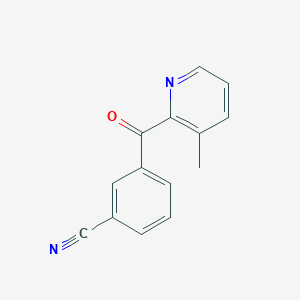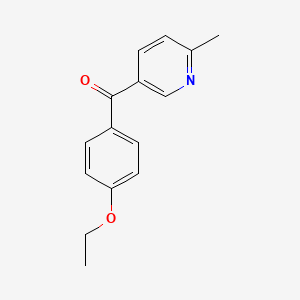
5-(4-Ethoxybenzoyl)-2-methylpyridine
Descripción general
Descripción
“5-(4-Ethoxybenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a methyl group (-CH3) and at the 5th position with a 4-ethoxybenzoyl group. The 4-ethoxybenzoyl group consists of a benzene ring substituted with an ethoxy group (-OCH2CH3) at the 4th position and a carbonyl group (=O) at the 1st position .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of aromatic rings (benzene and pyridine), an ester functional group (part of the 4-ethoxybenzoyl group), and a methyl group attached to the pyridine ring .
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing carbonyl group. The ethoxy group might also participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar ester group and aromatic rings might influence its solubility, boiling point, and melting point .
Aplicaciones Científicas De Investigación
1. Environmental Impact and Aquatic Behavior
Parabens, such as 5-(4-Ethoxybenzoyl)-2-methylpyridine, are extensively utilized as preservatives in various products. Recent studies have focused on their environmental footprint, particularly in aquatic environments. Parabens have been identified as emerging contaminants due to their persistent presence in water bodies and sediments. Notably, methylparaben and propylparaben are the most prevalent, mirroring their widespread use in consumer products. Their phenolic structure facilitates reactions with free chlorine, leading to the formation of chlorinated by-products, which are more stable and potentially more toxic than the parent compounds. This necessitates further research to comprehend their ecological impact and toxicity (Haman et al., 2015).
2. Antioxidant Activity Evaluation
The study of antioxidants is pivotal across various fields. Analytical methods like ORAC, HORAC, TRAP, and TOSC are instrumental in determining antioxidant activity. These tests, based on hydrogen atom or electron transfer, utilize spectrophotometry to monitor reactions, crucial for assessing the antioxidant capacity of complex samples. Electrochemical biosensors complement these chemical methods, offering detailed insights into the mechanisms and kinetics of antioxidant processes. This integrative approach is vital in analyzing the antioxidant potential of compounds, including parabens (Munteanu & Apetrei, 2021).
3. Pharmacological Activities and Molecular Mechanisms
Gallic acid (GA), akin to parabens, exhibits substantial anti-inflammatory properties. Comprehensive reviews have illuminated its pharmacological activities and molecular mechanisms, particularly in inflammatory diseases. GA’s pharmacokinetics, including rapid absorption and elimination post-oral administration, are noteworthy. Although GA is naturally sourced, its low extraction rate has prompted the exploration of large-scale synthesis through biological and chemical means. The promising pharmacological activities of GA, primarily involving the MAPK and NF-κB signaling pathways, underscore its potential as a treatment for various inflammation-related conditions (Bai et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-18-14-8-6-12(7-9-14)15(17)13-5-4-11(2)16-10-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDATVLUHGAOUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244109 | |
| Record name | (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187171-10-3 | |
| Record name | (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




